Benzo[d]isoxazol-4-amine
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Overview
Description
Benzo[d]isoxazol-4-amine is a chemical compound with the molecular formula C7H6N2O . It is used in the synthesis of small-molecule BRD4 bromodomain inhibitors, which have been associated with various diseases and are considered attractive targets for the treatment of cancer and inflammation .
Synthesis Analysis
The synthesis of this compound involves a structure-based design strategy . The synthetic routes were developed for the synthesis and optimization of all compounds . The SAR studies suggest a feasible direction for chemical exploration .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzo[d]isoxazol scaffold . The docking studies revealed the binding mode of the compounds with the active site of BRD4 .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
This compound has a molecular weight of 134.14 . It has good drug-likeness and pharmacokinetic profile . It is soluble in water .Scientific Research Applications
Anticancer Activity
Benzo[d]isoxazol-4-amine derivatives have shown potential in cancer research. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and p53 activation in Colo205 cancer cells, leading to apoptosis via mitochondrial pathways (Kumbhare et al., 2014).
Synthesis and Transformation
The synthesis of novel biaryl 2-benzimidazoles and 2-benzothiazoles, including compounds like 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine, demonstrates the versatility of this compound in chemical synthesis. This research shows the modification of reaction conditions to achieve desired products, highlighting the chemical adaptability of this compound derivatives (Pattabiraman et al., 2009).
Gold-Catalyzed Cycloaddition Reactions
Benzo[d]isoxazoles have been utilized in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This study exemplifies the use of benzo[d]isoxazoles in complex chemical reactions, indicating their potential for creating diverse chemical structures (Xu et al., 2018).
Security Ink Application
A study on V-shaped molecules derived from benzo[d]isoxazoles showed that these compounds have potential applications as security inks. The compounds displayed morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. This property makes them suitable for use in security-related applications, such as anti-counterfeiting measures (Lu & Xia, 2016).
Antimicrobial and Antiplasmodial Activities
This compound derivatives have been investigated for their antimicrobial and antiplasmodial activities. A series of 3-substituted-2,1-benzisoxazoles demonstrated activity against Plasmodium falciparum and various bacterial and fungal strains, showcasing the potential of these compounds in treating infectious diseases (Chaker et al., 2017).
Anti-inflammatory Activity
This compound derivatives have also been explored for their anti-inflammatory properties. The synthesis of new thiazole derivatives containing a benzimidazole nucleus showed notable in vitro anti-inflammatory activity, underlining the therapeutic potential of these compounds in the context of inflammation (Gullapelli et al., 2021).
Mechanism of Action
Target of Action
The primary target of Benzo[d]isoxazol-4-amine is the BRD4 protein . BRD4, a member of the Bromodomain and Extra-Terminal motif (BET) family, plays a crucial role in the regulation of gene transcription . It has been associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Mode of Action
This compound interacts with its target, the BRD4 protein, by binding to it . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes . The most potent inhibitor exhibited high binding affinity to BRD4 with a ΔTm value of 7.8 °C as evaluated in a thermal shift assay (TSA) .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicate that this compound possesses good drug-likeness and pharmacokinetic profile . .
Result of Action
The molecular effect of this compound’s action is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . At the cellular level, it blocks cell cycle in MV4-11 cells at G0/G1 phase and induces cell apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazol-4-amine has been identified as a potent inhibitor of the BRD4 bromodomain . It interacts with the BRD4 protein, which is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .
Cellular Effects
This compound has demonstrated remarkable anti-proliferative activity against certain cells . It has been shown to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of BRD4 . This binding interaction results in the inhibition of BRD4, thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
Its potent activity against BRD4 suggests potential long-term effects on cellular function .
Properties
IUPAC Name |
1,2-benzoxazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWNFELXESJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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